

Application Note: Characterization of 3-Hydroxy-OPC4-CoA using High-Resolution Mass Spectrometry

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Compound of Interest		
Compound Name:	3-Hydroxy-OPC4-CoA	
Cat. No.:	B15549027	Get Quote

Introduction

The analysis of acyl-coenzyme A (acyl-CoA) thioesters is fundamental to understanding a wide array of biochemical reactions and metabolic networks.[1] These molecules are key intermediates in lipid metabolism and cellular signaling.[2] Oxylipins, such as 12-oxo-phytodienoic acid (OPDA), are signaling molecules derived from the oxygenation of fatty acids that regulate various physiological processes in plants and are being investigated for their roles in other organisms.[3] The characterization of their coenzyme A derivatives, like the hypothetical **3-Hydroxy-OPC4-CoA**, is critical for elucidating novel metabolic pathways.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), has become the premier technique for the sensitive and specific analysis of acyl-CoAs.[4][5] HRMS instruments, such as the Orbitrap, provide high mass accuracy and resolution, enabling the confident identification of analytes in complex biological matrices.[5][6]

This application note provides a detailed protocol for the extraction, separation, and characterization of **3-Hydroxy-OPC4-CoA** from biological samples using UHPLC-HRMS. The methodology leverages the characteristic fragmentation patterns of the coenzyme A moiety for confident identification.[1][5]

Experimental Protocols



Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of hydroxylated acyl-CoA thioesters from biological matrices like cell culture or tissue homogenates.[4]

- Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.[4]
- Loading: Load 500 μL of the biological sample onto the conditioned cartridge.[4]
- Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove salts and other polar interferences.[4]
- Elution: Elute the **3-Hydroxy-OPC4-CoA** and other acyl-CoAs with 1 mL of methanol into a clean collection tube.[4]
- Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen gas.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).[4]

Alternatively, a simple protein precipitation can be performed by adding a 3:1 ratio of cold acetonitrile containing 2% formic acid to the sample, vortexing, centrifuging, and analyzing the supernatant.[7]

UHPLC-HRMS Analysis

The reconstituted sample is then analyzed using a UHPLC system coupled to a high-resolution mass spectrometer.

Table 1: UHPLC Parameters



Parameter	Setting	
Column	C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[4]	
Mobile Phase A	0.1% Formic Acid in Water[4]	
Mobile Phase B	0.1% Formic Acid in Acetonitrile[4]	
Gradient	5% B to 95% B over 5-10 minutes[4]	
Flow Rate	0.3 mL/min[4]	
Injection Volume	5 μL[4]	

| Column Temperature | 40 °C |

Table 2: High-Resolution Mass Spectrometry (HRMS) Parameters

Parameter	Setting	
Instrument	High-Resolution Orbitrap Mass Spectrometer[1][5]	
Ionization Mode	Positive Electrospray Ionization (ESI+)[2]	
Full Scan (MS1) Resolution	60,000 - 120,000 at m/z 200[5]	
Full Scan (MS1) Range	m/z 300-1200[5]	
Data Acquisition	Data-Dependent MS/MS (dd-MS²)[5]	
MS/MS Fragmentation	Higher-energy C-trap Dissociation (HCD)	
Key Preselection Criteria	Presence of key fragment (m/z 428.0365) or neutral loss (506.9952 Da)[1][5]	

| Collision Energy | Optimized for the specific analyte (e.g., 30-50 V)[4][5] |

Data Presentation and Analysis



The identification of **3-Hydroxy-OPC4-CoA** relies on achieving high mass accuracy for the precursor ion and observing its characteristic fragment ions. The coenzyme A moiety produces a highly specific fragmentation pattern. The most crucial diagnostic ions are the adenosine 3',5'-diphosphate key fragment at m/z 428.0365 and the neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (506.9952 Da).[1][5]

Table 3: Expected HRMS Data for **3-Hydroxy-OPC4-CoA** (Note: As **3-Hydroxy-OPC4-CoA** is a specific, potentially novel compound, the exact mass is calculated based on a predicted structure, C25H40N7O18P3S. Retention time is hypothetical.)

Parameter	Value	Description
Formula	C25H40N7O18P3S	Predicted elemental composition.
Exact Mass [M]	875.1262	Monoisotopic mass of the neutral molecule.
Precursor Ion [M+H]+	876.1335	The protonated molecule observed in ESI+ mode.
Retention Time (RT)	~ 4.5 min	Expected elution time under specified LC conditions.
Mass Accuracy	< 5 ppm	Required for confident formula prediction.[8]
Key MS/MS Fragment 1	m/z 428.0365	Adenosine 3',5'-diphosphate fragment.[1][5]
Key MS/MS Fragment 2	m/z 369.1383	Fragment corresponding to the acyl group [M+H - 507]+.
Limit of Quantification (LOQ)	5-50 fmol	Typical sensitivity for acyl-CoA analysis via LC-MS/MS.[4]

Table 4: Comparison of Analytical Methods for Acyl-CoA Quantification



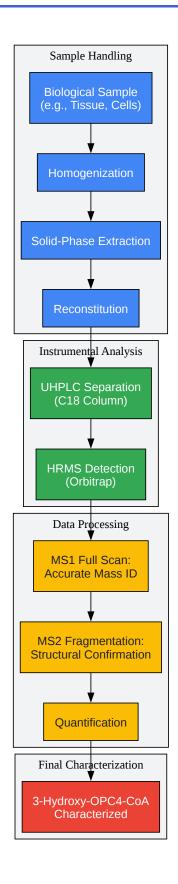
Parameter	Novel LC-HRMS Method	HPLC- UV/Fluorescence	Enzymatic Assays
Limit of Detection (LOD)	1-10 fmol[4]	120 pmol (with derivatization)[4]	~50 fmol[4]
Specificity	High (based on mass- to-charge ratio)[4]	Moderate (risk of coelution)[4]	High (enzyme- specific)[4]
Throughput	High[4]	Moderate[4]	Low to Moderate[4]
Structural Info	Detailed (fragmentation)	None	None

| Derivatization | Not required | Required for fluorescence[4] | Not required |

Visualizations Experimental Workflow

The entire process, from sample collection to final data analysis, is outlined in the workflow diagram below.





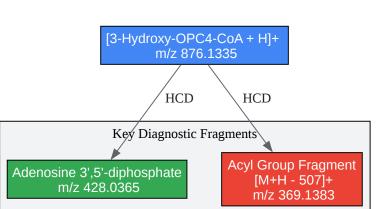
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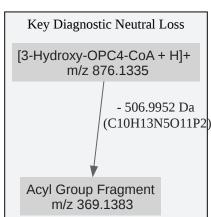
Caption: UHPLC-HRMS workflow for **3-Hydroxy-OPC4-CoA** characterization.



Acyl-CoA Fragmentation Pathway

High-resolution MS/MS analysis provides structural information. Acyl-CoAs exhibit a predictable fragmentation pattern, which is essential for their identification.





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Caption: Predicted fragmentation of **3-Hydroxy-OPC4-CoA** in positive ESI.

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